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Compound of Interest

Compound Name: 1,3-Dimethoxy-2-propanol

Cat. No.: B053713 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of

1,3-Dimethoxy-2-propanol (CAS RN: 623-69-8), a versatile organic compound with

applications in various chemical syntheses. Due to a lack of extensive experimental data in the

public domain, this guide combines available physical property data with estimated

thermodynamic parameters derived from the reliable Joback group contribution method. This

approach provides a robust dataset for modeling and process design.

Core Thermodynamic and Physical Properties
The following tables summarize the known and estimated thermodynamic and physical

properties of 1,3-Dimethoxy-2-propanol. Experimental values are provided where available,

and estimated values are clearly indicated.

Table 1: Physical Properties of 1,3-Dimethoxy-2-propanol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b053713?utm_src=pdf-interest
https://www.benchchem.com/product/b053713?utm_src=pdf-body
https://www.benchchem.com/product/b053713?utm_src=pdf-body
https://www.benchchem.com/product/b053713?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₅H₁₂O₃ [1]

Molecular Weight 120.15 g/mol [2]

Normal Boiling Point (T_b) 169 - 170 °C (442.2 K) [3]

Density 0.987 - 1.01 g/cm³ [4]

Flash Point 58.2 °C [4]

Vapor Pressure 0.4 ± 0.7 mmHg at 25°C N/A

Table 2: Estimated Thermodynamic Properties of 1,3-Dimethoxy-2-propanol (Joback Method)

Property Estimated Value Unit

Standard Enthalpy of

Formation (Gas, 298.15 K)
-536.5 kJ/mol

Standard Gibbs Free Energy

of Formation (Gas, 298.15 K)
-333.8 kJ/mol

Enthalpy of Vaporization (at

Normal Boiling Point)
43.85 kJ/mol

Heat Capacity (Ideal Gas,

C_p)
See Table 3 J/(mol·K)

Table 3: Estimated Ideal Gas Heat Capacity (C_p) of 1,3-Dimethoxy-2-propanol as a Function

of Temperature (Joback Method)

The heat capacity can be estimated using the following equation: C_p (J/mol·K) = A + B·T +

C·T² + D·T³ (where T is in Kelvin)
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Coefficient Estimated Value

A 9.94 x 10¹

B 4.85 x 10⁻¹

C -1.58 x 10⁻⁴

D -1.13 x 10⁻⁸

Experimental Protocols: A Representative Method
While specific experimental protocols for determining the thermodynamic properties of 1,3-
Dimethoxy-2-propanol are not readily available in the literature, a standard and widely

accepted method for determining the standard enthalpy of formation of a liquid organic

compound is through bomb calorimetry. This technique measures the heat of combustion, from

which the enthalpy of formation can be calculated.

Protocol: Determination of Enthalpy of Combustion
using Bomb Calorimetry
Objective: To determine the standard enthalpy of combustion (ΔH_c°) of a liquid organic

compound like 1,3-Dimethoxy-2-propanol.

Materials:

Isoperibol Bomb Calorimeter

Oxygen (high purity)

Benzoic acid (certified standard)

Sample of 1,3-Dimethoxy-2-propanol (high purity)

Crucible (platinum or stainless steel)

Fuse wire (platinum or nickel-chromium)

Distilled water
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Balance (accurate to 0.1 mg)

Temperature sensor (thermistor or platinum resistance thermometer) with high resolution

Ignition unit

Procedure:

Calibration of the Calorimeter: a. A known mass (approximately 1 g) of benzoic acid is

pressed into a pellet and weighed accurately. b. The pellet is placed in the crucible, and a

fuse wire of known length is attached to the ignition electrodes, with the wire in contact with

the pellet. c. A small, known volume of distilled water (typically 1 mL) is added to the bomb to

saturate the internal atmosphere with water vapor. d. The bomb is sealed and purged with

oxygen to remove air, then filled with high-purity oxygen to a pressure of approximately 30

atm. e. The bomb is placed in the calorimeter bucket containing a known mass of water. The

calorimeter lid is closed, and the stirrer is started. f. The temperature of the water in the

bucket is monitored and recorded at regular intervals until a steady rate of temperature

change is observed (initial period). g. The sample is ignited. The temperature is recorded at

frequent intervals throughout the combustion and subsequent cooling period (main and final

periods). h. The temperature rise is corrected for heat exchange with the surroundings using

standard methods (e.g., Regnault-Pfaundler or Dickinson). i. The effective heat capacity

(calorimeter constant) is calculated using the known enthalpy of combustion of benzoic acid.

This calibration is repeated several times to obtain a precise average value.

Combustion of 1,3-Dimethoxy-2-propanol: a. A known mass of liquid 1,3-Dimethoxy-2-
propanol (typically 0.5 - 1.0 g) is accurately weighed in the crucible. b. The procedure for

sealing, filling with oxygen, and placing the bomb in the calorimeter is the same as for the

calibration. c. The sample is ignited, and the temperature changes are recorded as before. d.

The corrected temperature rise is used along with the calorimeter constant to calculate the

heat of combustion of the sample.

Data Analysis:

The standard enthalpy of combustion (ΔH_c°) at 298.15 K is calculated from the heat of

combustion at constant volume (ΔU_c°) measured by the bomb calorimeter using the following

equation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b053713?utm_src=pdf-body
https://www.benchchem.com/product/b053713?utm_src=pdf-body
https://www.benchchem.com/product/b053713?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ΔH_c° = ΔU_c° + Δn_g * R * T

where:

Δn_g is the change in the number of moles of gas in the combustion reaction.

R is the ideal gas constant.

T is the standard temperature (298.15 K).

The standard enthalpy of formation (ΔH_f°) of 1,3-Dimethoxy-2-propanol can then be

calculated using Hess's Law, from the standard enthalpies of formation of the combustion

products (CO₂ and H₂O) and the experimentally determined standard enthalpy of combustion.

Visualization of Property Estimation Workflow
The following diagram illustrates the workflow for estimating the thermodynamic properties of

1,3-Dimethoxy-2-propanol using the Joback group contribution method.

Input

Joback Method Estimation
Output

Molecular Structure of
1,3-Dimethoxy-2-propanol

Identify Functional Groups:
- 2x (-O- (non-ring))

- 1x (>CH-)
- 2x (-CH2-)
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- 2x (-CH3)

Lookup Group Contributions
for each property

Apply Joback Formulas to
sum group contributions

Estimated Thermodynamic Properties:
- ΔH_f°
- ΔG_f°
- C_p(T)

- T_b, ΔH_vap

Click to download full resolution via product page

Workflow for estimating thermodynamic properties using the Joback method.

This guide provides a foundational understanding of the thermodynamic properties of 1,3-
Dimethoxy-2-propanol for professionals in research and development. The combination of

available experimental data and robust estimation methods offers a valuable resource for

chemical process simulation and design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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